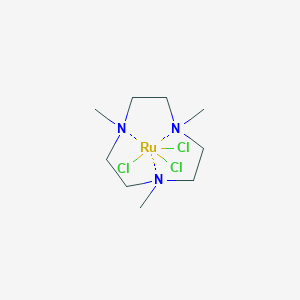

Me3tacnRuCl3 hydrate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

118018-83-0 |

|---|---|

Molecular Formula |

C9H21Cl3N3Ru |

Molecular Weight |

378.7 g/mol |

IUPAC Name |

trichlororuthenium;1,4,7-trimethyl-1,4,7-triazonane |

InChI |

InChI=1S/C9H21N3.3ClH.Ru/c1-10-4-6-11(2)8-9-12(3)7-5-10;;;;/h4-9H2,1-3H3;3*1H;/q;;;;+3/p-3 |

InChI Key |

IPPQISZMQLBZTB-UHFFFAOYSA-K |

SMILES |

CN1CCN(CCN(CC1)C)C.Cl[Ru](Cl)Cl |

Canonical SMILES |

CN1CCN(CCN(CC1)C)C.Cl[Ru](Cl)Cl |

Origin of Product |

United States |

Elucidation of Molecular and Electronic Structure of Me3tacnrucl3 Hydrate

X-ray Crystallographic Analysis for Definitive Structural Determination

Crystal Growth Conditions and Techniques

The formation of single crystals of sufficient quality for X-ray diffraction is a critical prerequisite for structural analysis. The synthesis of the parent compound, [Ru(Me₃tacn)Cl₃], is typically achieved through the reaction of ruthenium(III) chloride hydrate (B1144303) with the 1,4,7-trimethyl-1,4,7-triazacyclononane (Me₃tacn) ligand in a suitable solvent. researchgate.net

Single crystals of coordination compounds are generally grown by slow evaporation of a saturated solution, slow cooling of a hot, saturated solution, or by vapor diffusion, where a precipitating solvent is slowly introduced into the solution of the compound. researchgate.netnsf.gov For hydrate crystals, the crystallization process must occur from an aqueous solution or a solvent mixture containing water, allowing for the incorporation of water molecules into the crystal lattice. nsf.gov The specific conditions, such as solvent choice (e.g., ethanol/water mixtures), temperature, and concentration, are optimized to control the rate of crystal growth, which is essential for obtaining well-ordered, single-domain crystals. nrel.govd-nb.info

Intermolecular Interactions and Packing Architectures

In the solid state, the three-dimensional structure of Me₃tacnRuCl₃ hydrate is dictated by a combination of intramolecular forces and intermolecular interactions. The crystal packing is significantly influenced by the presence of water molecules. These interactions typically involve hydrogen bonds, where the water molecules act as both donors and acceptors. Current time information in Bangalore, IN.mdpi.com

Key intermolecular interactions expected in the lattice include:

Van der Waals Forces: Weaker van der Waals interactions between the methyl and methylene (B1212753) groups of the Me₃tacn ligands of neighboring molecules also contribute to the cohesion of the crystal lattice. libretexts.org

These interactions guide the self-assembly of the molecules into a specific, repeating three-dimensional architecture. The analysis of these packing motifs is crucial for understanding the material's bulk properties. nist.gov The precise nature of these interactions can only be fully detailed through the successful determination of the crystal structure.

Bond Lengths, Bond Angles, and Coordination Geometry Analysis around Ruthenium

While a specific crystal structure for Me₃tacnRuCl₃ hydrate is not publicly available, detailed structural information can be inferred from its close analogue, trichloro(1,4,7-trimethyl-1,4,7-triazacyclononane)chromium(III), [Cr(Me₃tacn)Cl₃]. researchgate.net Given the similar ionic radii and coordination preferences of Cr(III) and Ru(III), the structural features are expected to be highly comparable.

In the chromium analogue, the central metal ion is in a distorted octahedral coordination environment. researchgate.net The Me₃tacn ligand coordinates in a facial (fac) manner, with the three nitrogen atoms occupying one face of the octahedron. The remaining three positions are occupied by the chloride ligands, resulting in a fac-Cl₃ configuration.

Table 1: Expected Coordination Geometry and Bond Parameters for fac-[Ru(Me₃tacn)Cl₃] (Based on the analogous [Cr(Me₃tacn)Cl₃] structure and typical Ru-ligand distances)

| Parameter | Description | Expected Value |

| Coordination Number | Number of atoms directly bonded to the Ru center | 6 |

| Coordination Geometry | 3D arrangement of ligands around the Ru center | Distorted Octahedral |

| Ligand Arrangement | Spatial orientation of the two ligand types | fac-(Me₃tacn), fac-(Cl)₃ |

| Ru-N Bond Length | Distance between Ruthenium and Nitrogen atoms | ~2.10 - 2.15 Å |

| Ru-Cl Bond Length | Distance between Ruthenium and Chlorine atoms | ~2.35 - 2.40 Å |

| N-Ru-N Bond Angle | Angle within the chelated Me₃tacn ligand | ~83° - 87° |

| Cl-Ru-Cl Bond Angle | Angle between adjacent chloride ligands | ~88° - 92° |

| N-Ru-Cl Bond Angle | Angle between nitrogen and chlorine ligands | ~90° (cis), ~175° (trans) |

This interactive table summarizes the anticipated structural parameters for the Me₃tacnRuCl₃ molecule.

The distortion from a perfect octahedron arises from the geometric constraints of the tridentate Me₃tacn ligand, which has a natural bite angle of less than 90°. This leads to N-Ru-N angles that are compressed, while the Cl-Ru-Cl angles may adjust slightly to accommodate this.

Spectroscopic Investigations for Structural and Electronic Characterization

Spectroscopic methods provide valuable information that complements crystallographic data, offering insights into the electronic structure and the behavior of the compound in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Environment and Spin States

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of specific nuclei. libretexts.org However, its application to Me₃tacnRuCl₃ is dictated by the electronic state of the ruthenium center. The Ru(III) ion has a d⁵ electron configuration. In an octahedral field, this configuration typically results in a low-spin state with one unpaired electron, making the complex paramagnetic. researchgate.net

The presence of a paramagnetic center has a profound effect on NMR spectra. The unpaired electron causes rapid nuclear relaxation, which leads to significant broadening of the NMR signals of nearby protons. illinois.edu Consequently, the ¹H NMR spectrum of Me₃tacnRuCl₃ is expected to show very broad, poorly resolved, or even undetectable signals for the protons of the Me₃tacn ligand. researchgate.netillinois.edu This lack of a well-defined spectrum is, in itself, strong evidence for the paramagnetic Ru(III) oxidation state. Therefore, while NMR cannot provide detailed structural information through chemical shifts and coupling constants as it would for a diamagnetic compound, it serves as a crucial tool for confirming the spin state of the metal center.

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of specific vibrational modes. measurlabs.com The IR spectrum of Me₃tacnRuCl₃ hydrate is expected to display characteristic absorption bands corresponding to the functional groups in the Me₃tacn ligand and the water of hydration, as well as vibrations involving the metal center.

The key regions and their expected assignments are:

O-H Stretching Region (3500-3200 cm⁻¹): The presence of water of hydration will give rise to a strong, broad absorption band in this region, characteristic of hydrogen-bonded O-H groups. nih.govspectroscopyonline.com

C-H Stretching Region (3000-2850 cm⁻¹): Sharp bands in this region are attributed to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups of the Me₃tacn ligand. libretexts.org

H-O-H Bending Region (~1630 cm⁻¹): A moderately intense band corresponding to the scissoring vibration of the water molecules is expected around this frequency. rsc.org

C-H Bending/Deformation Region (1470-1350 cm⁻¹): A series of bands in this "fingerprint" region corresponds to the various bending and deformation modes of the ligand's CH₂ and CH₃ groups.

Low-Frequency Region (< 400 cm⁻¹): Vibrations involving the heavier atoms, specifically the Ru-Cl stretching modes, are expected to appear at low wavenumbers. These bands provide direct information about the ruthenium-chloride bonding.

Table 2: Predicted Infrared (IR) Absorption Bands for Me₃tacnRuCl₃ Hydrate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Strong, Broad | O-H stretch (water of hydration) |

| 3000 - 2850 | Medium, Sharp | C-H stretch (alkyl groups of ligand) |

| ~1630 | Medium | H-O-H bend (water of hydration) |

| 1470 - 1350 | Medium-Weak | C-H bend/deformation (ligand) |

| < 400 | Medium-Strong | Ru-Cl stretch |

This interactive table outlines the principal vibrational modes and their expected frequencies in the IR spectrum.

The analysis of these vibrational modes confirms the presence of both the organic ligand and water molecules within the compound, complementing the structural data obtained from X-ray diffraction.

Table 3: Compound Names Mentioned in the Article

| Abbreviation/Common Name | Full Chemical Name |

| Me₃tacnRuCl₃ hydrate | Trichloro(1,4,7-trimethyl-1,4,7-triazacyclononane)ruthenium(III) hydrate |

| [Ru(Me₃tacn)Cl₃] | Trichloro(1,4,7-trimethyl-1,4,7-triazacyclononane)ruthenium(III) |

| Me₃tacn | 1,4,7-trimethyl-1,4,7-triazacyclononane |

| [Cr(Me₃tacn)Cl₃] | Trichloro(1,4,7-trimethyl-1,4,7-triazacyclononane)chromium(III) |

| Ruthenium(III) chloride hydrate | Ruthenium(III) chloride x-hydrate |

UV-Visible Electronic Absorption Spectroscopy for Ligand-Field and Charge-Transfer Transitions

UV-Visible spectroscopy is a foundational technique for probing the electronic structure of transition metal complexes, providing information on both d-d (ligand-field) transitions and charge-transfer (CT) bands. rsc.org For a ruthenium(III) center, which has a d5 electron configuration, in a pseudo-octahedral environment like that of [Me3tacnRuCl3], a low-spin (t2g)5 configuration is expected.

The electronic spectrum of such a complex is typically characterized by two main types of transitions:

Ligand-Field (d-d) Transitions: These involve the excitation of an electron from a filled t2g orbital to a vacancy within the same t2g subshell. These transitions are formally Laporte-forbidden and spin-forbidden, resulting in very low molar absorptivity (ε) values, typically in the range of 20–200 L mol⁻¹ cm⁻¹. wikipedia.org For comparison, the analogous aqueous complex fac-[RuCl3(H2O)3] shows weak absorptions in the visible region attributed to such d-d transitions. core.ac.uk

Ligand-to-Metal Charge-Transfer (LMCT) Transitions: These are more intense absorptions that involve the transfer of an electron from a ligand-based orbital (in this case, from the p-orbitals of the chloride ligands) to the partially filled t2g orbitals of the Ru(III) center. wikipedia.orglibretexts.org LMCT bands are spin- and Laporte-allowed, leading to high molar absorptivities, often exceeding 1000 L mol⁻¹ cm⁻¹ and sometimes reaching up to 50,000 L mol⁻¹ cm⁻¹. libretexts.orgepfl.ch In ruthenium(III) halide complexes, Cl(p) → Ru(d) LMCT transitions are common and typically occur in the UV or near-visible region of the spectrum. anu.edu.au The intense color of many Ru(III) complexes is often due to these charge-transfer bands. libretexts.org

While specific spectral data for [Me3tacnRuCl3]·H2O is not widely published, analysis of related Ru(III) chloro-aqua species shows characteristic absorption bands that can be used for comparison. core.ac.ukjaea.go.jp The presence of the strongly σ-donating Me3tacn ligand would be expected to influence the ligand-field splitting and the energy of the charge-transfer bands compared to a purely aqua-chloro coordination sphere.

Table 1: Representative UV-Visible Absorption Data for Related Ru(III) Complexes

| Complex | Transition Type | Wavelength (λmax), nm | Molar Absorptivity (ε), L mol⁻¹ cm⁻¹ | Reference |

| fac-[RuCl3(H2O)3] | d-d | ~430 | ~50 | core.ac.uk |

| IrBr6²⁻ (d⁵ analogue) | LMCT (Br → Ir) | ~600 | High | wikipedia.org |

| General Octahedral Complexes | d-d | Visible Region | < 200 | wikipedia.orglibretexts.org |

| General Octahedral Complexes | LMCT | UV-Visible Region | > 1000 | wikipedia.orglibretexts.org |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Ruthenium(III) Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an essential technique for studying species with unpaired electrons. manchester.ac.uk The ruthenium(III) ion, with its low-spin d5 electronic configuration ((t2g)⁵), has one unpaired electron (S=1/2) and is therefore EPR active. scielo.br The EPR spectrum provides detailed information about the electronic environment of the paramagnetic center through the g-tensor and hyperfine coupling constants. unito.it

For a low-symmetry complex like [Me3tacnRuCl3], significant g-anisotropy is expected, meaning the g-value will depend on the orientation of the molecule relative to the external magnetic field. This typically results in a spectrum with three different principal g-values (gx, gy, gz) for a rhombic system or two values (g⊥ and g∥) for an axial system. scielo.brunito.it The deviation of these g-values from the free-electron value (ge ≈ 2.0023) is caused by spin-orbit coupling, which mixes the ground electronic state with excited states. libretexts.org

Table 2: Representative EPR g-Values for Ru(III) and Related d⁵ Complexes

| Complex | Symmetry | g-Values | Reference |

| trans-[RuCl4(DMSO)(py)]⁻ | Axial | g⊥ = 2.42, g∥ = 1.81 | scielo.br |

| trans-[RuCl4(DMSO)2]⁻ | Axial | g⊥ = 2.35, g∥ = 1.87 | scielo.br |

| [RuCl3(DMSO)(MeOH)2] | Rhombic | g1 = 2.43, g2 = 2.31, g3 = 1.85 | scielo.br |

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Oxidation State and Electronic Configuration

High-energy spectroscopic techniques like X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful tools for directly probing the oxidation state and electronic environment of the ruthenium center. jaea.go.jpresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that measures the binding energies of core electrons. nih.govcolab.ws The binding energy of a core electron is sensitive to the effective nuclear charge of the atom, which is directly influenced by its oxidation state and chemical environment. For ruthenium compounds, the Ru 3d or Ru 3p core levels are typically analyzed. researchgate.netxpsfitting.com A detailed study of various ruthenium materials, including RuCl3, provides benchmark data. For RuCl3, the Ru 3d₅/₂ peak is reported at a binding energy of approximately 281.0 eV. researchgate.net This value is distinct from metallic Ru(0) (~280.1 eV) and RuO2 (~280.8 eV), allowing for unambiguous assignment of the +3 oxidation state. researchgate.net A significant challenge in analyzing the Ru 3d region is its overlap with the C 1s peak from adventitious carbon, which often necessitates the analysis of the Ru 3p region as well. xpsfitting.com For [Me3tacnRuCl3]·H2O, an XPS analysis would be expected to show a Ru 3d₅/₂ binding energy consistent with a Ru(III) state, similar to that of RuCl3.

X-ray Absorption Spectroscopy (XAS) provides information on both the oxidation state and the local coordination geometry. wikipedia.orgmdpi.com The X-ray Absorption Near Edge Structure (XANES) region, which is the region close to an absorption edge, is particularly useful. diamond.ac.ukwashington.edu The energy of the absorption edge is directly correlated with the oxidation state of the absorbing atom; a higher oxidation state results in a shift of the edge to higher energy. XANES studies on ruthenium chloro species in solution have confirmed that the edge position can be used to verify the Ru(III) oxidation state. jaea.go.jp Furthermore, the pre-edge features in a XANES spectrum are related to the coordination geometry and can provide information about the symmetry of the complex. mdpi.comwashington.edu

Table 3: Representative XPS Binding Energies for Ruthenium Species

| Compound | Core Level | Binding Energy (eV) | Reference |

| Ru Metal | Ru 3d₅/₂ | ~280.1 | researchgate.net |

| RuCl3 | Ru 3d₅/₂ | ~281.0 | researchgate.net |

| RuO2 (anhydrous) | Ru 3d₅/₂ | ~280.8 | researchgate.net |

| Ru Metal | Ru 3p₃/₂ | ~461.3 | researchgate.net |

| RuCl3 | Ru 3p₃/₂ | ~463.3 | researchgate.net |

| RuO2 (anhydrous) | Ru 3p₃/₂ | ~462.6 | researchgate.net |

Theoretical Computational Studies of Electronic Structure

Computational chemistry provides a powerful complement to experimental techniques, offering detailed insights into the electronic structure, bonding, and potential reactivity of molecules. epfl.chrutgers.edu

Density Functional Theory (DFT) Calculations for Ground State Electronic Configuration

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure of transition metal complexes due to its balance of computational cost and accuracy. epfl.chrutgers.edu For [Me3tacnRuCl3], DFT calculations can be used to determine the ground state electronic configuration, analyze the nature of the molecular orbitals, and predict spectroscopic properties.

For a Ru(III) (low-spin d⁵) complex in a pseudo-octahedral geometry, the ground state is a doublet (S=1/2). DFT calculations would confirm this and provide a detailed description of the five molecular orbitals that comprise the t2g set. These orbitals are expected to be a mixture of Ru 4d character and ligand p-orbitals, quantifying the degree of covalency in the Ru-N and Ru-Cl bonds. The calculations can also yield the spin density distribution, which would show the unpaired electron to be primarily localized on the ruthenium center but with some delocalization onto the chloride and Me3tacn ligands. Such calculations have been successfully applied to numerous related ruthenium-Me3tacn complexes to understand their structure and reactivity. researchgate.net

Ab Initio Molecular Dynamics for Structural Dynamics

While static quantum chemical calculations provide information on equilibrium structures, ab initio molecular dynamics (AIMD) allows for the simulation of the dynamic evolution of a molecular system over time. frontiersin.orgmdpi.com In AIMD, the forces on the atoms are calculated "on the fly" using an electronic structure method, such as DFT, allowing the simulation to capture bond breaking/formation and complex conformational changes without reliance on pre-parameterized force fields. arxiv.orgrsc.org

For [Me3tacnRuCl3]·H2O, an AIMD simulation could provide critical insights into its structural dynamics. Key areas of investigation would include:

Conformational Flexibility: The nine-membered triazacyclononane ring is known to be flexible. AIMD could map the conformational landscape of the Me3tacn ligand and determine the energy barriers between different conformers.

Hydrate Dynamics: The simulation could model the motion of the water of hydration, its hydrogen bonding interactions with the chloride ligands, and the potential for its exchange with other solvent molecules.

Vibrational Analysis: AIMD can be used to calculate the vibrational frequencies of the complex, helping to assign features in its infrared and Raman spectra, particularly the Ru-Cl and Ru-N stretching modes.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgimperial.ac.uk The shapes, energies, and localizations of these orbitals are key predictors of a molecule's behavior as an electrophile or nucleophile. nih.gov

A DFT calculation on [Me3tacnRuCl3] would provide detailed information on its frontier orbitals:

HOMO: For a low-spin d⁵ Ru(III) complex, the HOMO (and the singly occupied molecular orbital, SOMO) would be one of the t2g-like orbitals. Its energy level indicates the complex's ability to act as an electron donor.

LUMO: The LUMO would likely be one of the eg*-like antibonding orbitals. The location of the LUMO (i.e., which atoms have the largest coefficients) indicates the most probable site for nucleophilic attack. The energy of the LUMO reflects the complex's ability to act as an electron acceptor.

The HOMO-LUMO energy gap is a critical parameter that relates to the kinetic stability and electronic excitability of the complex. mdpi.com Analysis of the FMOs is routinely used to rationalize the reactivity of ruthenium complexes in catalytic cycles, and similar analyses have been applied to related Ru-Me3tacn systems to understand their electronic transitions and reactivity patterns. researchgate.netwisc.edu

Spin Density Distribution Analysis

The analysis of spin density distribution in paramagnetic molecules like Me3tacnRuCl3 hydrate is crucial for understanding their electronic structure and magnetic properties. This compound contains a ruthenium(III) center, which has a d5 electronic configuration. In the expected low-spin state within an approximately octahedral coordination environment, this results in a single unpaired electron, giving the complex its paramagnetic character.

Theoretical studies, primarily using Density Functional Theory (DFT), are the principal tools for investigating spin density distribution in ruthenium complexes. nih.govstackexchange.com While specific DFT calculations for this compound are not extensively reported in the literature, the principles derived from studies of analogous ruthenium(III) complexes provide a clear picture of the expected distribution.

For a typical low-spin d5 ruthenium(III) complex, the majority of the unpaired spin density is localized on the ruthenium metal center. nih.govuni-stuttgart.de The unpaired electron occupies one of the t2g-like molecular orbitals. However, a significant aspect of the electronic structure is the delocalization of some of this spin density onto the surrounding ligands. universiteitleiden.nl This delocalization can occur through two primary mechanisms: direct delocalization and spin polarization.

Direct delocalization involves the overlap of the metal's singly occupied molecular orbital (SOMO) with the orbitals of the ligands. universiteitleiden.nl In the case of this compound, this would involve the d-orbitals of ruthenium and the p-orbitals of the nitrogen atoms of the Me3tacn ligand and the chloride ions.

Spin polarization is another mechanism that can lead to spin density on the ligands. universiteitleiden.nl This occurs when the unpaired electron on the metal center influences the distribution of spin-up and spin-down electrons in the ligand orbitals, resulting in a net spin density on the ligand atoms even without direct delocalization of the SOMO. universiteitleiden.nl

In related ruthenium(III) complexes with nitrogen-containing ligands, it has been observed that spin density is not only found on the metal but is also distributed among the atoms of the ligands. nih.govuniversiteitleiden.nl For this compound, it is anticipated that the ruthenium atom would hold the largest portion of the spin density. Smaller amounts of positive spin density would likely be found on the chloride ligands and the nitrogen atoms of the 1,4,7-trimethyl-1,4,7-triazacyclononane (Me3tacn) ligand. The hydrogen atoms of the methyl groups on the Me3tacn ligand would be expected to have a negligible share of the spin density.

| Atom/Fragment | Calculated Spin Density (a.u.) |

|---|---|

| Ru | +0.85 |

| Coordinated N atoms (total) | +0.10 |

| Coordinated Cl atoms (total) | +0.05 |

| Other atoms (C, H) | <0.01 |

Note: The values in this table are representative and based on DFT calculations for analogous low-spin d5 ruthenium(III) complexes. uni-stuttgart.deresearchgate.net The actual values for this compound may vary.

This distribution, with the majority of the spin on the metal and a smaller, but significant, portion on the ligands, is a hallmark of many ruthenium(III) complexes and is critical for interpreting their reactivity and spectroscopic properties, such as EPR spectra. nih.govuniversiteitleiden.nl

Redox Behavior and Electrochemistry of Me3tacnrucl3 Hydrate

Cyclic Voltammetry Studies for Oxidation and Reduction Potentials

Cyclic voltammetry (CV) has been a key technique for probing the redox activity of Me3tacnRuCl3. Studies have identified several redox couples corresponding to different oxidation states of the ruthenium center. In a typical CV experiment, cycling the potential reveals reversible and irreversible waves that signify the transitions between various Ru species.

For instance, CV analysis of the related complex [Ru(Me3tacn)Cl3] has shown multiple redox waves. stanford.edu A fully reversible wave observed between 0.4 V and 1.5 V (vs SCE) encompasses several ruthenium oxidation states. stanford.edu Specific redox couples have been assigned to Ru(II)/Ru(III) at approximately 0.6 V, Ru(IV)/Ru(V) at 1.2 V, and Ru(V)/Ru(VI) at 1.35 V. stanford.edu The accessibility of these higher oxidation states, particularly Ru(V) and Ru(VI), at moderate potentials is crucial for the compound's oxidative catalytic activity. stanford.eduresearchgate.net Other ruthenium(III) complexes with different ligand sets show Ru(III)/Ru(IV) oxidation potentials ranging from 0.89 to 1.21 V vs. SCE and Ru(III)/Ru(II) reduction potentials between -0.22 and -0.41 V vs. SCE, providing a comparative context for the Me3tacn complex. rsc.org

Table 1: Redox Potentials of Me3tacnRuCl3 and Related Species This table is interactive. Click on the headers to sort the data.

| Redox Couple | Potential (V vs. SCE) | Method | Notes |

|---|---|---|---|

| Ru(II)/Ru(III) | 0.6 | Cyclic Voltammetry | Assignment based on analogy with similar Ru complexes. stanford.edu |

| Ru(IV)/Ru(V) | 1.2 | Cyclic Voltammetry | Reflects the transition to higher-valent species. stanford.edu |

Mechanistic Insights into Electron Transfer Processes

The mechanism of electron transfer for Me3tacnRuCl3 is closely linked to its catalytic function in oxidation reactions, such as C-H bond hydroxylation. stanford.eduresearchgate.net Mechanistic studies suggest that the process is not a simple outer-sphere electron transfer. Instead, it involves the formation of high-valent ruthenium-oxo species that act as the primary oxidants. researchgate.net

Desorption electrospray ionization mass spectrometry (DESI-MS) has provided direct evidence for the formation of a high-valent dioxo-Ru(VI) species, which is believed to be the active oxidant in C-H hydroxylation reactions catalyzed by [Me3tacnRuCl3]. researchgate.net The proposed pathway involves the initial oxidation of the Ru(III) precatalyst to higher oxidation states, followed by the formation of the Ru(VI)=O species. researchgate.net This intermediate then proceeds to oxidize the substrate, for example, through a hydrogen atom abstraction mechanism followed by a rapid, solvent-caged radical rebound. stanford.edu

Catalyst deactivation pathways have also been identified, with dimerization of the complex being a primary mode of catalyst arrest. stanford.edursc.org This process, also observed using DESI-MS, highlights a competing reaction that can limit the catalyst's efficiency. rsc.org

Influence of Solvent and Supporting Electrolyte on Redox Properties

The solvent and supporting electrolyte play a critical role in modulating the redox potentials and the stability of the different oxidation states of coordination complexes. While specific detailed studies on Me3tacnRuCl3 hydrate (B1144303) are not extensively documented in this exact context, general principles of electrochemistry can be applied.

The nature of the solvent can significantly influence redox potentials through its polarity, donor/acceptor properties, and ability to solvate ions. nih.gov For instance, a solvent's dipolarity and polarizability are often the dominating factors affecting redox properties. nih.gov In non-aqueous solvents like acetonitrile, the choice of the supporting electrolyte (e.g., salts with cations like tetrabutylammonium (B224687) (TBA+) or Li+) can stabilize the reduced or oxidized forms of a complex, thereby shifting the redox potential. canterbury.ac.nzdiva-portal.org The bulky TBA+ ion, for example, is less able to stabilize a reduced state compared to smaller ions like Li+ or protons, leading to lower reduction potentials. diva-portal.org

In aqueous solutions, pH is a critical factor, especially for reactions involving proton-coupled electron transfer (PCET), which is relevant for the formation of Ru=O species from Ru-OH2 precursors. researchgate.net The electrochemical stability window of the solvent also dictates the range of accessible redox potentials. canterbury.ac.nz

Electrocatalytic Applications

The rich redox chemistry of Me3tacnRuCl3 makes it a potent precatalyst for a variety of oxidative transformations. researchgate.net Its most notable application is in the selective oxidation and hydroxylation of unactivated C-H bonds. stanford.edustanford.edu The complex, often in conjunction with a terminal oxidant like ceric ammonium (B1175870) nitrate (B79036) (CAN) or NaIO4, can catalyze the hydroxylation of tertiary and benzylic C-H bonds with turnover numbers ranging from 5 to 80. stanford.edustanford.edu

The increase in current observed in cyclic voltammetry experiments in the presence of a substrate is indicative of electrocatalytic oxidation. stanford.edu This demonstrates that the oxidized ruthenium species are capable of turning over the substrate. Constant potential bulk electrolysis experiments have confirmed that ruthenium oxidation states generated at potentials below 1.15 V are unreactive, implying that the higher-valent species are necessary for the catalysis. stanford.edu

The complex is also a precursor for catalysts used in other oxidation reactions, including the epoxidation and cis-dihydroxylation of alkenes, and the oxidation of alcohols and aldehydes. researchgate.netsciencemadness.org The robust nature of the Me3tacn ligand helps to stabilize the ruthenium center across multiple oxidation states, facilitating these catalytic cycles. researchgate.net

Spectroelectrochemical Investigations of Redox Intermediates

Spectroelectrochemical techniques, which combine spectroscopic and electrochemical methods, are powerful tools for identifying and characterizing transient redox intermediates. While detailed spectroelectrochemical studies specifically on Me3tacnRuCl3 hydrate are not widely published, related analytical methods have provided significant insights.

Techniques like desorption electrospray ionization mass spectrometry (DESI-MS) have been instrumental in observing reactive intermediates generated from [Me3tacnRuCl3] during catalysis. researchgate.netrsc.org These studies have successfully identified key species such as the high-valent dioxo-Ru(VI) intermediate, which is considered the active oxidant. researchgate.net The ability to detect such short-lived species provides direct evidence for proposed catalytic mechanisms. rsc.org Furthermore, these methods have helped to elucidate catalyst decomposition pathways, such as the formation of inactive dimers. rsc.org The use of spectroelectrochemistry on related ruthenium systems has also proven effective for probing the electronic structure of various oxidation states and understanding the nature of charge transfer bands that appear upon oxidation or reduction. science.gov

Catalytic Activity and Mechanistic Investigations of Me3tacnrucl3 Hydrate

General Principles of Ruthenium-Catalyzed Reactions

Ruthenium, a versatile transition metal, is capable of existing in a wide range of oxidation states, from -2 to +8. This property allows it to participate in a diverse array of catalytic reactions, most notably in oxidation and reduction processes. researchgate.net In catalytic oxidations, ruthenium complexes often act as catalysts for the oxidation of numerous organic substrates, including alkanes, alcohols, and alkenes. researchgate.netpsu.edu

The general mechanism for many ruthenium-catalyzed oxidations involves the formation of a high-valent ruthenium-oxo species. psu.edunih.gov This reactive intermediate is typically generated by the reaction of a lower-valent ruthenium precursor with a terminal oxidant, such as hydrogen peroxide or tert-butyl hydroperoxide. psu.edunih.gov The resulting ruthenium-oxo species is a powerful oxidizing agent that can transfer its oxygen atom to a substrate, thereby regenerating the lower-valent ruthenium catalyst, which can then re-enter the catalytic cycle. nih.gov The specific nature of the ligands surrounding the ruthenium center, such as the tridentate Me₃tacn ligand, plays a crucial role in modulating the reactivity and selectivity of the catalyst.

Catalytic Oxidation Reactions Mediated by Me₃tacnRuCl₃ Hydrate (B1144303)

Me₃tacnRuCl₃ hydrate has emerged as a potent catalyst for a variety of oxidation reactions. Its robust nature and efficiency make it a valuable tool in synthetic organic chemistry.

Alcohol Oxidation

The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. wikipedia.orgqualitas1998.net Ruthenium complexes, including Me₃tacnRuCl₃ hydrate, have been effectively employed for this purpose. scirp.org The generally accepted mechanism for alcohol oxidation catalyzed by ruthenium complexes involves the formation of a ruthenium-alkoxide species. This is followed by a β-hydride elimination step, which yields the corresponding carbonyl compound and a ruthenium-hydride species. The catalytic cycle is completed by the reoxidation of the ruthenium-hydride species by a terminal oxidant. researchgate.net

The choice of oxidant and reaction conditions can significantly influence the outcome of the reaction, allowing for the selective oxidation of primary alcohols to either aldehydes or carboxylic acids. wikipedia.org

Table 1: Representative Examples of Ruthenium-Catalyzed Alcohol Oxidation (Data presented is illustrative and may not be specific to Me₃tacnRuCl₃ hydrate)

| Substrate | Product | Catalyst System | Oxidant | Yield (%) |

| Benzyl alcohol | Benzaldehyde | RuCl₂(PPh₃)₃ | t-BuOOH | High |

| 1-Phenylethanol | Acetophenone | Pd(OAc)₂/pyridine | O₂ | 99.5 |

| Cyclohexanol | Cyclohexanone | (μ-oxo)tetraruthenium cluster | O₂ | ~95% |

Note: This table provides a general overview of ruthenium-catalyzed alcohol oxidations and the yields can vary based on the specific catalyst and conditions used.

Alkene Epoxidation

The epoxidation of alkenes to form epoxides is a critical reaction for the synthesis of fine chemicals and pharmaceuticals. nih.gov While various methods exist for this transformation, ruthenium-based catalysts have shown promise. libretexts.org The mechanism of alkene epoxidation often involves the transfer of an oxygen atom from a high-valent ruthenium-oxo species to the double bond of the alkene. nih.gov This process typically occurs in a concerted or stepwise manner, leading to the formation of the epoxide and the regeneration of the lower-valent ruthenium catalyst.

The stereochemistry of the resulting epoxide can often be controlled by the nature of the catalyst and the reaction conditions. libretexts.org For some ruthenium systems, the presence of additives can enhance the efficiency and selectivity of the epoxidation process. organic-chemistry.orgrsc.org

C-H Bond Activation and Oxidation

The direct functionalization of otherwise inert C-H bonds is a highly sought-after transformation in organic synthesis as it offers a more atom-economical and efficient way to construct complex molecules. mt.comtcichemicals.comwikipedia.org Ruthenium catalysts have been instrumental in advancing the field of C-H activation. sigmaaldrich.com The mechanism of C-H activation by a transition metal complex often involves the coordination of the metal to the C-H bond, followed by oxidative addition or other pathways to cleave the bond and form a metal-carbon intermediate. rutgers.edu This intermediate can then undergo further reactions to introduce a new functional group. rutgers.edu

In the context of oxidation, a ruthenium catalyst can facilitate the insertion of an oxygen atom into a C-H bond, a reaction that can be challenging to achieve selectively. The ligand environment around the ruthenium center is critical in directing the catalyst to a specific C-H bond and in controlling the subsequent oxidation. rsc.orgnih.gov

Table 2: Examples of Metal-Catalyzed C-H Activation/Functionalization (Data presented is illustrative and may not be specific to Me₃tacnRuCl₃ hydrate)

| Substrate | Reagent | Catalyst | Product |

| Benzene | Aryl iodides | Iron(II) acetate (B1210297) | Arylated benzene |

| 7,8-Benzoquinoline | Arene compounds | Palladium acetate(II) | C-10 arylated 7,8-benzoquinoline |

| Tertiary amines | t-BuOOH | RuCl₂(PPh₃)₃ | α-(t-butyldioxy)alkylamines |

Note: This table showcases the diversity of C-H activation reactions enabled by transition metal catalysts.

Water Oxidation Catalysis (Oxygen Evolution)

The oxidation of water to produce molecular oxygen, also known as the oxygen evolution reaction (OER), is a critical process in artificial photosynthesis and water splitting technologies for renewable energy. wikipedia.orgmdpi.comyale.edu This reaction is kinetically challenging as it involves the removal of four electrons and four protons from two water molecules. mdpi.comresearchgate.net Ruthenium complexes, including those with tacn-based ligands, have been investigated as molecular catalysts for water oxidation.

The proposed mechanism for water oxidation by molecular ruthenium catalysts often involves the formation of high-valent ruthenium-oxo species. These species can then undergo a series of proton-coupled electron transfer steps, leading to the formation of an O-O bond and the eventual release of O₂. The Me₃tacn ligand can stabilize the highly oxidized ruthenium centers that are necessary intermediates in the catalytic cycle.

Substrate Scope and Selectivity

The utility of a catalyst is largely determined by its substrate scope and the selectivity it exhibits. For Me₃tacnRuCl₃ hydrate and related ruthenium catalysts, the substrate scope in oxidation reactions is generally broad, encompassing a variety of alcohols, alkenes, and substrates with activatable C-H bonds. researchgate.netpsu.edu

Selectivity is a key challenge in catalysis. In alcohol oxidation, the selective conversion of primary alcohols to aldehydes without over-oxidation to carboxylic acids is often a primary goal. organic-chemistry.org In alkene epoxidation, chemoselectivity (epoxidation versus other oxidation pathways) and stereoselectivity are important considerations. hu-berlin.de For C-H activation, regioselectivity (which C-H bond is activated) and chemoselectivity (C-H activation versus other functional group reactions) are critical. rsc.orgnih.gov The tridentate and sterically defined nature of the Me₃tacn ligand plays a significant role in imparting selectivity to the catalytic reactions mediated by the ruthenium center.

Catalytic Reduction Reactions Mediated by Me3tacnRuCl3 Hydrate

The ruthenium complex, 1,4,7-trimethyl-1,4,7-triazacyclononane ruthenium(III) trichloride (B1173362) hydrate (this compound), has demonstrated significant catalytic activity in a variety of reduction reactions. This section explores its application in the transfer hydrogenation of ketones and imines, the hydrogenation of other unsaturated substrates, and the reduction of carbon dioxide.

Transfer Hydrogenation of Ketones and Imines

Transfer hydrogenation is a powerful synthetic method that utilizes organic molecules as a source of hydrogen, avoiding the need for high-pressure gaseous hydrogen. This compound, or its derivatives, has been investigated as a catalyst in this context. While specific data on the direct use of this compound is limited in the provided search results, the broader class of ruthenium complexes is well-established in the transfer hydrogenation of ketones and imines. nih.govrsc.orgorganic-chemistry.org This process typically involves the reduction of a carbonyl or imine group to an alcohol or amine, respectively. The reaction is often facilitated by a hydrogen donor, such as isopropanol (B130326) or formic acid. rsc.orgorganic-chemistry.org The catalytic cycle is believed to involve the formation of a ruthenium-hydride species, which then transfers a hydride to the unsaturated substrate.

The efficiency of such catalytic systems can be high, with some ruthenium complexes achieving excellent yields and turnover numbers. nih.gov The substrate scope for transfer hydrogenation reactions catalyzed by ruthenium complexes is generally broad, encompassing a variety of aromatic and aliphatic ketones and imines. organic-chemistry.orgliv.ac.uk

Table 1: Representative Examples of Transfer Hydrogenation of Ketones and Imines Catalyzed by Ruthenium Complexes

| Substrate | Product | Catalyst System | Hydrogen Donor | Yield (%) | Reference |

| Acetophenone | 1-Phenylethanol | Ruthenacycle | Isopropanol | >98 | nih.gov |

| N-(1-phenylethylidene)aniline | N-phenyl-1-phenylethanamine | [Cp*IrCl(Tsdpen-H)] | Formic Acid/Triethylamine | High Conversion | liv.ac.uk |

| Various Ketones | Various Alcohols | Anionic Iridium Complex | Methanol (B129727) | up to 96 | organic-chemistry.org |

Hydrogenation of Unsaturated Substrates

Beyond transfer hydrogenation, ruthenium complexes are effective catalysts for the direct hydrogenation of various unsaturated substrates using molecular hydrogen (H2). rsc.orgrsc.orglibretexts.org This includes the reduction of carbon-carbon double and triple bonds. rsc.orgd-nb.info The catalytic hydrogenation of alkenes is a thermodynamically favorable process that results in the formation of the corresponding alkane. libretexts.org

Ruthenium-based catalysts have shown the ability to selectively hydrogenate C=C bonds in the presence of other functional groups, a crucial aspect for complex molecule synthesis. nih.gov For instance, the selective hydrogenation of α,β-unsaturated ketones to the corresponding saturated ketones, while leaving the carbonyl group intact, has been achieved with certain manganese catalysts, a transformation where ruthenium complexes are also explored. nih.gov The choice of ligands coordinating to the ruthenium center plays a significant role in determining the catalyst's activity and selectivity. rsc.org

CO2 Reduction

The conversion of carbon dioxide (CO2) into valuable chemicals and fuels is a critical area of research aimed at mitigating climate change. rsc.orgrsc.org Transition metal complexes, including those of ruthenium, are actively investigated for the catalytic reduction of CO2. rsc.org The process can be driven either electrochemically or photochemically. rsc.org

While specific studies detailing the use of this compound for CO2 reduction were not prominent in the search results, related ruthenium complexes have shown promise. The reduction of CO2 is a multi-electron process, and the product selectivity (e.g., to carbon monoxide, formic acid, or methane) is a key challenge that depends heavily on the catalyst design and reaction conditions. The catalytic cycle often involves the binding of CO2 to a reduced form of the metal complex, followed by a series of proton and electron transfer steps. In some systems, the presence of a co-catalyst or specific reaction media can significantly influence the efficiency and outcome of the reduction. nih.govnih.gov

Substrate Scope and Selectivity

The substrate scope and selectivity are critical parameters for any catalytic system. For ruthenium-catalyzed reductions, the nature of the substrate and the catalyst structure, particularly the ligand environment, are key determinants of the reaction's success. In the transfer hydrogenation of ketones, for example, both aromatic and aliphatic ketones can be successfully reduced. liv.ac.uk The chemoselectivity of these catalysts is a significant advantage, allowing for the reduction of a specific functional group in a molecule containing multiple reducible moieties. nih.gov For instance, certain ruthenium catalysts can selectively hydrogenate a carbon-carbon double bond without affecting a nearby carbonyl group. rsc.org The electronic properties of the substituents on the substrate can also influence the reaction rate and efficiency. nih.gov

Mechanistic Studies of Catalytic Cycles

Understanding the mechanism of a catalytic reaction is fundamental to optimizing its performance and designing new, more efficient catalysts. numberanalytics.com This section focuses on the identification and characterization of the species that are directly involved in the catalytic cycle of reductions mediated by ruthenium complexes related to this compound.

Identification and Characterization of Catalytically Active Species

The initial complex added to a reaction, the precatalyst, is often not the true catalytically active species. researchgate.net The active species is the form of the catalyst that directly participates in the catalytic cycle. numberanalytics.com For many ruthenium-catalyzed reduction reactions, a ruthenium-hydride species is proposed as the key intermediate. This hydride is typically formed by the reaction of the ruthenium precatalyst with the hydrogen source, be it molecular hydrogen or a hydrogen donor molecule like isopropanol or formic acid.

The identification and characterization of these transient and often highly reactive species are challenging. A variety of spectroscopic and analytical techniques are employed to gain insight into the catalytic mechanism. In situ techniques, which allow for the observation of the catalyst under actual reaction conditions, are particularly valuable. rsc.org These can include:

NMR Spectroscopy: To identify intermediates and track the progress of the reaction.

X-ray Absorption Spectroscopy (XAS): To probe the oxidation state and coordination environment of the ruthenium center during catalysis. rsc.org

Mass Spectrometry: To detect and identify catalytic intermediates. researchgate.net

Infrared (IR) Spectroscopy: To observe changes in the vibrational modes of ligands and substrates upon coordination to the metal center. rsc.org

Through such studies, it has been established that the structural evolution of the catalyst can occur during the reaction, sometimes involving the formation of metal nanoclusters or different coordination complexes that constitute a "cocktail" of species. researchgate.net The direct identification of the catalytically active sites on a surface has also been demonstrated using advanced microscopy techniques like scanning tunneling microscopy (STM), which can map the catalytic activity with high spatial resolution. nih.gov For ruthenium-catalyzed hydrogenations, the catalytically active species is often a coordinatively unsaturated ruthenium hydride that can readily interact with the substrate.

Kinetic Studies and Rate-Determining Steps

Kinetic investigations into reactions catalyzed by Me₃tacnRuCl₃ provide crucial insights into the reaction mechanism, particularly the nature of the rate-determining step. A notable finding is the significant primary kinetic isotope effect (KIE) observed in C-H amidation reactions.

In the amidation of C-H bonds, a KIE value of kH/kD ≈ 6.7 has been reported. goettingen-research-online.de This large value is indicative of a mechanism where the cleavage of the C-H bond is the rate-determining step. Such a significant isotope effect strongly suggests a two-step mechanism, likely involving a hydrogen atom transfer (HAT) from the substrate to a high-valent ruthenium-oxo or ruthenium-imido species. goettingen-research-online.de This contrasts with a concerted insertion process, which would typically exhibit a smaller KIE. goettingen-research-online.de

For C-H hydroxylation reactions catalyzed by [(Me₃tacn)RuCl₃], mechanistic evidence, including substrate selectivity and KIE data, also points towards a stepwise, radical-rebound mechanism. researchgate.net The reaction is believed to proceed via an initial C-H abstraction event, which constitutes the rate-limiting step, followed by a rapid rebound of the generated radical with a coordinated hydroxyl group to form the alcohol product. rsc.org This is further supported by the observation that the catalyst's efficiency is influenced by the lability of the ligands, suggesting that coordination changes are integral to the catalytic cycle. rsc.org

Role of Ligand Exchange and Solvent Coordination

The addition of a chloride scavenger, such as silver perchlorate (B79767) (AgClO₄), has been shown to improve turnover numbers and product yields in C-H hydroxylation reactions. rsc.org This indicates that the dissociation of chloride ligands is a key equilibrium in the activation of the precatalyst. The lability of the halide ligand plays a significant role; for instance, the bromide analogue, [(Me₃tacn)RuBr₃], is noted to have a more labile bromide ligand compared to the chloride in [(Me₃tacn)RuCl₃]. rsc.org

Solvent molecules play a multifaceted role. acs.orgnumberanalytics.com They can act as coordinating ligands, stabilize intermediates, and influence the free energy of transition states. acs.orgosti.gov In aqueous solvent mixtures, water can coordinate to the ruthenium center, forming aqua complexes that are precursors to the active high-valent oxo species. researchgate.net The coordination of solvent molecules can affect the electronic properties and reactivity of the metal center. numberanalytics.com For instance, in some catalytic systems, the coordination of protic solvents like water or methanol can facilitate bond-breaking and bond-forming steps. osti.gov The choice of solvent can also impact the rate of ligand exchange, with more strongly coordinating solvents potentially slowing down the exchange process. chemrxiv.org

Computational Modeling of Reaction Pathways

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction pathways of transition metal catalysts. While specific, in-depth computational studies exclusively on Me₃tacnRuCl₃ hydrate are not extensively detailed in the provided search results, DFT calculations on related ruthenium-Me₃tacn complexes offer significant insights into the plausible mechanisms.

DFT calculations have been performed on cis-[RuVI(Me₃tacn)O₂(CF₃CO₂)]⁺ and proposed ruthenium-imido complexes, which are analogous to the active species postulated in oxidations catalyzed by Me₃tacnRuCl₃. researchgate.net These studies help in understanding the electronic structure and reactivity of these high-valent intermediates. For instance, computational studies on related ruthenium-catalyzed amidations have explored the energetics of both concerted C-H insertion and stepwise hydrogen atom transfer pathways, often concluding that the latter is more favorable, consistent with experimental KIE data. goettingen-research-online.de

Furthermore, DFT calculations on other ruthenium-catalyzed oxidation reactions have helped to map out the entire catalytic cycle, including the formation of the active oxidant, the substrate oxidation step, and catalyst regeneration. rsc.orgacs.org These models can predict the geometries of transition states and intermediates, providing a theoretical basis for observed selectivities. researchgate.net For example, in the oxidation of guanine (B1146940) catalyzed by a Ru-bipyridine complex, DFT calculations clarified that a [RuIV(O)] species is the key oxidant, originating from the cleavage of an O-O bond in a dimeric Ru(III)-peroxo complex. acs.org Such computational approaches could be similarly applied to model the activation of Me₃tacnRuCl₃ by oxidants like ceric ammonium (B1175870) nitrate (B79036) (CAN) and the subsequent reaction with a substrate.

In Situ Spectroscopic Monitoring of Catalytic Processes

In situ spectroscopic techniques are powerful for directly observing reactive intermediates and monitoring the progression of a catalytic reaction in real-time. spectroscopyonline.com For the Me₃tacnRuCl₃ system, such studies have provided direct evidence for the formation of the active oxidizing species and have shed light on catalyst deactivation pathways.

Desorption electrospray ionization mass spectrometry (DESI-MS) has been instrumental in identifying transient intermediates in C-H hydroxylation reactions catalyzed by [(Me₃tacn)RuCl₃]. rsc.org These studies have provided direct evidence for the formation of a high-valent dioxo-Ru(VI) species, which is believed to be the active oxidant. researchgate.netrsc.org The DESI-MS analysis also revealed the presence of other unexpected Ru-oxo intermediates that could potentially act as competent hydroxylating agents. researchgate.netrsc.org Furthermore, these experiments have helped to understand catalyst deactivation, identifying the formation of oxo-bridged diruthenium species as a possible pathway for catalyst arrest. rsc.orgrsc.org

Ultraviolet-visible (UV/Vis) spectroscopy has also been employed to follow the spectral changes of (Me₃tacn)RuCl₃ during the activation process. Upon treatment with AgClO₄ and then an oxidant like NaIO₄ in water, significant shifts in the absorption maxima are observed. The initial spectrum of (Me₃tacn)RuCl₃ in water shows maxima at 386 nm and 291 nm. After activation, new absorptions appear, and the final spectrum of a spent reaction mixture is different, suggesting the transformation of the initial complex into both active species and eventual degradation products. stanford.edu The ability to monitor these changes in real-time provides valuable kinetic and mechanistic information. spectroscopyonline.com

Influence of Reaction Conditions on Catalytic Performance

The efficiency and selectivity of catalysis by Me₃tacnRuCl₃ hydrate are highly dependent on the specific reaction conditions employed. Parameters such as temperature, pressure, pH, and the nature of the solvent can significantly alter the reaction outcome.

Temperature and Pressure Effects

The following table shows the effect of temperature on the conversion of various hydrocarbons in catalytic oxidation processes, illustrating the general trend.

| Catalyst System | Substrate | Temperature (°C) | Conversion (%) |

| Pd/Al₂O₃ | Methane (B114726) | 450 | ~20 |

| Pd/Al₂O₃ | Methane | 550 | ~80 |

| V₂O₅–WO₃/TiO₂ | Benzene | 250 | ~40 |

| V₂O₅–WO₃/TiO₂ | Benzene | 350 | >85 |

This table presents generalized data from various catalytic systems to illustrate the principle of temperature effects and does not represent data specific to Me₃tacnRuCl₃ hydrate. numberanalytics.combeilstein-journals.org

Pressure primarily affects gas-phase reactions or reactions involving gaseous reactants. For liquid-phase reactions catalyzed by Me₃tacnRuCl₃, the effect of pressure is generally less pronounced unless gaseous reactants are involved.

pH and Solvent Effects

The pH of the reaction medium can have a profound impact on the catalytic activity of ruthenium complexes, including Me₃tacnRuCl₃. acs.org The pH can influence the protonation state of the catalyst, the substrate, and the stability of intermediates. acs.orgnih.gov For many ruthenium-based water oxidation catalysts, the catalytic activity is strongly pH-dependent. rsc.orgrsc.org For instance, the redox potentials of Ru-aqua and Ru-oxo species are often pH-dependent, following a proton-coupled electron transfer (PCET) mechanism. rsc.org In acidic conditions, the amine groups of the Me₃tacn ligand would be protonated, potentially altering the electronic properties and stability of the complex. While specific studies on the pH-dependence of Me₃tacnRuCl₃ hydrate are limited in the search results, it is known that some Ru-catalyzed oxidations are performed in aqueous acid, which helps to solubilize polar substrates and can retard amine reactivity through protonation. stanford.edu The stability of the catalyst itself can vary significantly with pH. researchgate.net

Solvents can dramatically influence reaction rates and selectivity by solvating reactants, intermediates, and transition states differently. acs.orgacs.org In the context of Me₃tacnRuCl₃ catalysis, reactions are often performed in aqueous solvent mixtures. rsc.org The solvent can coordinate to the ruthenium center, affecting its reactivity and participating directly in the reaction mechanism. acs.orgnumberanalytics.com For example, the use of protic solvents like water is crucial for forming the high-valent Ru=O species responsible for oxidation. The choice between protic and aprotic solvents can lead to different reaction outcomes or a "mechanistic dichotomy". rsc.org The polarity of the solvent is a key factor; polar solvents can enhance the rate of certain reactions by better solvating charged intermediates or transition states. spectroscopyonline.com

Reactivity and Coordination Chemistry of Me3tacnrucl3 Hydrate

Ligand Substitution Reactions and Stability of the TACN Ligand Framework

Ligand substitution reactions involve the replacement of one or more ligands in a coordination complex with other ligands. science-revision.co.uk In the case of Me₃tacnRuCl₃, the facial coordination of the Me₃tacn ligand to the ruthenium center provides considerable kinetic and thermodynamic stability to the complex. This stability is a hallmark of complexes containing polydentate ligands, a phenomenon known as the chelate effect. The chelate effect leads to a significant increase in the stability of the complex compared to analogous complexes with monodentate ligands. cognitoedu.org

The Me₃tacn ligand framework is exceptionally stable and generally remains coordinated to the ruthenium center during most reactions. Substitution reactions typically involve the chloride ligands. The strength of the metal-ligand bond and the relative stability of the incoming and outgoing ligands are key thermodynamic factors that determine the favorability of a substitution reaction. libretexts.org For octahedral complexes like Me₃tacnRuCl₃, these substitutions often proceed through a dissociative mechanism, where a chloride ligand first dissociates from the ruthenium center, forming a five-coordinate intermediate, which is then attacked by the incoming ligand. libretexts.orglibretexts.org

The rate and extent of chloride ligand substitution can be influenced by several factors, including the nature of the solvent and the entering ligand. For instance, in aqueous solutions, one or more chloride ligands can be replaced by water molecules, forming aqua-complexes. The stability of the resulting complex will determine if further substitution occurs. chemistrystudent.com

Anion Exchange and Formation of Related Ru(III) Complexes

Anion exchange reactions are a subset of ligand substitution reactions where the incoming ligand is an anion. In Me₃tacnRuCl₃, the chloride ligands can be readily exchanged for other anions, leading to the formation of a variety of related Ru(III) complexes. This process is valuable for tuning the electronic and steric properties of the complex.

The exchange of chloride ions for other halides, such as bromide (Br⁻) or iodide (I⁻), can be achieved by reacting Me₃tacnRuCl₃ with the corresponding alkali metal halide salt. Similarly, pseudohalides like cyanide (CN⁻), thiocyanate (B1210189) (SCN⁻), and azide (B81097) (N₃⁻) can be introduced into the coordination sphere. Ruthenium(III) has a strong tendency to form anionic complexes with chloride ions in hydrochloric acid solutions with concentrations higher than 2 M. mdpi.com The separation of these complexes can often be achieved using anion exchange chromatography. nih.gov

The formation of these new Ru(III) complexes can often be monitored by changes in the spectroscopic properties of the compound, such as its color or its UV-visible absorption spectrum. science-revision.co.uk For example, the substitution of chloride ligands, which are larger than water molecules, can sometimes lead to a change in the coordination number of the metal ion. chemistrystudent.com

Below is a table summarizing representative anion exchange reactions for Me₃tacnRuCl₃:

Table 1: Representative Anion Exchange Reactions of Me₃tacnRuCl₃

| Entering Ligand (X⁻) | Product |

| Br⁻ | [Me₃tacnRuCl₂Br] |

| I⁻ | [Me₃tacnRuCl₂I] |

| CN⁻ | [Me₃tacnRuCl₂(CN)]⁻ |

| SCN⁻ | [Me₃tacnRuCl₂(SCN)] |

| N₃⁻ | [Me₃tacnRuCl₂(N₃)] |

These reactions highlight the versatility of Me₃tacnRuCl₃ as a precursor for a wide range of Ru(III) complexes with tailored properties. The choice of the entering anion can significantly impact the reactivity and potential applications of the resulting complex. Some ruthenium(III) complexes have been investigated for their ability to recognize and sense basic anions like fluoride, dihydrogen phosphate, and acetate (B1210297) through colorimetric changes. mdpi.com

**6.3. Reactions with Small Molecules (e.g., O₂, N₂, CO, H₂) **

The reactivity of Me₃tacnRuCl₃ with small molecules is a critical area of research, particularly in the context of activating these often-unreactive species. While the Ru(III) center in Me₃tacnRuCl₃ is relatively stable, its reactivity can be modulated, often through reduction to Ru(II), to facilitate interactions with small molecules.

Oxygen (O₂): The direct reaction of Me₃tacnRuCl₃ with molecular oxygen under ambient conditions is not typically observed. However, its reduced counterpart, [Me₃tacnRu(II)], can react with O₂ to form various ruthenium-oxo or peroxo species. These reactions are often complex and can lead to the formation of dinuclear ruthenium complexes with bridging oxo or peroxo ligands.

Nitrogen (N₂): The activation of dinitrogen is a significant challenge in chemistry. While there are no widespread reports of direct reaction between Me₃tacnRuCl₃ and N₂, related ruthenium complexes are known to bind and activate N₂. This typically requires a reduced, coordinatively unsaturated ruthenium center.

Carbon Monoxide (CO): Carbon monoxide is a strong π-acceptor ligand and can readily substitute weaker ligands in transition metal complexes. cognitoedu.org The reaction of Me₃tacnRuCl₃ with CO, often under reductive conditions to generate a more reactive Ru(II) species, can lead to the formation of ruthenium carbonyl complexes.

Hydrogen (H₂): The reaction with dihydrogen typically involves the reduction of the metal center. While Me₃tacnRuCl₃ itself may not react directly with H₂, its derivatives, particularly in lower oxidation states, can be involved in hydrogenation reactions.

The reactivity of the ruthenium center towards these small molecules is highly dependent on its oxidation state and the nature of the other ligands in its coordination sphere.

Formation of Dinuclear or Multinuclear Ruthenium Species

Me₃tacnRuCl₃ can serve as a building block for the synthesis of dinuclear or multinuclear ruthenium complexes. These larger assemblies can exhibit interesting magnetic, electronic, and catalytic properties that are not accessible with their mononuclear counterparts.

The formation of these species can occur through several pathways:

Bridging Ligands: The reaction of Me₃tacnRuCl₃ with bifunctional ligands can lead to the formation of bridged dinuclear complexes. For example, ligands like pyrazine (B50134) or 4,4'-bipyridine (B149096) can bridge two [Me₃tacnRu] units.

Oxo- and Hydroxo-Bridges: In aqueous solutions and under specific pH conditions, hydrolysis of coordinated water molecules can lead to the formation of hydroxo-bridged dinuclear ruthenium complexes. Further oxidation can yield oxo-bridged species, such as the well-known [Me₃tacnRu(μ-O)]₂⁴⁺ core. These oxo-bridged dimers are often implicated in catalytic oxidation reactions.

The magnetic properties of these dinuclear species are of particular interest. The presence of bridging ligands can mediate magnetic exchange interactions between the two ruthenium centers, leading to either antiferromagnetic or ferromagnetic coupling.

Photoreactivity and Light-Induced Transformations

The photoreactivity of ruthenium complexes is a vast and well-studied field, with applications in solar energy conversion, photoredox catalysis, and sensing. crc325.dersc.orgrsc.orgfrontiersin.org While the photoreactivity of Me₃tacnRuCl₃ itself is not as extensively documented as that of its polypyridyl analogues, some general principles can be applied.

Upon absorption of light, the complex can be promoted to an excited state. mdpi.com This excited state can then undergo several processes:

Photochemical Ligand Substitution: The absorption of light can labilize one of the ligands, promoting its substitution by a solvent molecule or another ligand present in the solution.

Photoinduced Electron Transfer: The excited state of the complex can be either a stronger oxidant or a stronger reductant than the ground state. This allows for photoinduced electron transfer reactions with other molecules in the solution. researchgate.net

For instance, irradiation of a solution containing Me₃tacnRuCl₃ and a suitable electron donor could lead to the reduction of the Ru(III) center to Ru(II), which could then participate in further chemical transformations. The specific pathways and products of the photoreactions of Me₃tacnRuCl₃ would depend on the wavelength of light used, the solvent, and the presence of other reactive species.

Table of Compounds

| Abbreviation/Name | Chemical Formula |

| Me₃tacnRuCl₃ hydrate (B1144303) | [Ru(C₉H₂₁N₃)Cl₃]·xH₂O |

| 1,4,7-trimethyl-1,4,7-triazacyclononane | C₉H₂₁N₃ |

| Bromide | Br⁻ |

| Iodide | I⁻ |

| Cyanide | CN⁻ |

| Thiocyanate | SCN⁻ |

| Azide | N₃⁻ |

| Oxygen | O₂ |

| Nitrogen | N₂ |

| Carbon Monoxide | CO |

| Hydrogen | H₂ |

| Pyrazine | C₄H₄N₂ |

| 4,4'-Bipyridine | C₁₀H₈N₂ |

Advanced Methodologies in Me3tacnrucl3 Hydrate Research

Application of Advanced Spectroscopic Techniques (e.g., Ultrafast Spectroscopy, 2D NMR)

Advanced spectroscopic methods are crucial for elucidating the intricate structural and dynamic properties of ruthenium complexes and their hydrates. nih.govresearchgate.net Techniques like Raman and Near-Infrared (NIR) spectroscopy are particularly effective for monitoring hydrate (B1144303) formation and studying solid-water interactions. nih.gov

Ultrafast Spectroscopy provides unparalleled insight into the fleeting transient states and rapid dynamic processes that occur following photoexcitation. acs.org In the context of ruthenium complexes, femtosecond transient absorption spectroscopy can track the evolution of excited states on timescales as short as 100 femtoseconds. acs.org For a compound like Me₃tacnRuCl₃ hydrate, this technique could be used to study the dynamics of metal-to-ligand charge-transfer (MLCT) states, which are fundamental to its photochemical and photophysical behavior. acs.orgrsc.org Studies on related ruthenium polypyridyl complexes have used ultrafast transient IR spectroscopy to observe intermediate states with lifetimes of around 400 picoseconds, providing a detailed picture of the relaxation pathways back to the ground state. rsc.org Such analysis helps in understanding reaction mechanisms and the factors governing the efficiency of light-driven catalytic cycles.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for the unambiguous determination of the molecular structure of complex molecules in solution. numberanalytics.comwikipedia.org By spreading NMR signals across two frequency dimensions, 2D NMR resolves overlapping peaks that are common in complex 1D spectra, allowing for detailed structural analysis. wikipedia.orgethz.ch Techniques like COSY (Correlation Spectroscopy) reveal through-bond proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with directly attached heteronuclei like ¹³C or ¹⁵N. wikipedia.orgcreative-biostructure.com For Me₃tacnRuCl₃ hydrate, 2D NMR, particularly NOESY (Nuclear Overhauser Effect Spectroscopy), can elucidate the spatial proximity between the Me₃tacn ligand, the ruthenium center, and the water molecules of hydration, providing critical information on the compound's three-dimensional structure and intermolecular interactions. creative-biostructure.comnih.gov

The table below summarizes the application of these advanced spectroscopic techniques in the study of coordination complexes.

| Technique | Information Provided | Relevance to Me₃tacnRuCl₃ Hydrate Research |

| Ultrafast Spectroscopy | Dynamics of excited states, reaction intermediates, and energy relaxation pathways on femtosecond to picosecond timescales. acs.orgrsc.org | Understanding photochemical properties, reaction mechanisms, and the lifetime of catalytically active states. |

| 2D NMR (COSY, HSQC, NOESY) | Through-bond and through-space atomic correlations, detailed molecular connectivity, and 3D structure in solution. wikipedia.orgnih.gov | Precise structural determination, assignment of proton and carbon signals, and characterization of ligand-metal-water interactions. |

High-Throughput Screening for Catalytic Optimization

High-throughput screening (HTS) has revolutionized the discovery and optimization of catalysts by enabling the rapid and parallel execution of a large number of experiments. rsc.org This methodology is particularly valuable in ruthenium catalysis, where the performance of a catalyst can be highly sensitive to a wide range of variables, including solvents, bases, temperature, and pressure. rsc.orgeuropa.eu

The process typically involves robotic systems that prepare and run hundreds of reactions in microplates, such as 96-well plates. rsc.orgresearchgate.net For optimizing the catalytic activity of Me₃tacnRuCl₃ hydrate, an HTS approach would involve systematically varying reaction conditions to identify the optimal parameters for a desired chemical transformation, such as the hydrogenation of esters or the reduction of nitroarenes. rsc.orgcam.ac.uk Optical screening methods, where changes in absorbance or fluorescence are monitored by a plate reader, can be used to quickly assess reaction outcomes like yield or conversion rate. researchgate.netacs.org This approach accelerates the discovery process, which is often time-consuming and expensive when using traditional empirical methods. cam.ac.ukrsc.org The development of stable and versatile "master precatalysts," which allow for the rapid in situ generation of catalyst libraries, further enhances the efficiency of HTS pipelines in academic and industrial settings. europa.eu

Microfluidic Reactor Design for Enhanced Catalysis

Microfluidic reactors, or "lab-on-a-chip" systems, offer significant advantages for catalytic research by providing precise control over reaction conditions in very small volumes. rsc.org The small dimensions of microchannels lead to superior heat and mass transfer compared to conventional batch reactors, which can significantly enhance reaction rates and selectivity. rsc.orgresearchgate.net

In the context of ruthenium catalysis, microfluidic devices have been developed to improve the efficiency of processes like olefin metathesis and nanoparticle synthesis. researchgate.netcaltech.edu For a catalyst like Me₃tacnRuCl₃ hydrate, a microfluidic reactor could be designed to enhance its performance by:

Facilitating Gas-Liquid Reactions: Biphasic flow designs (parallel or alternating flow) can improve the mass transfer of gaseous reactants or products, such as ethylene (B1197577) in metathesis or hydrogen in hydrogenation reactions. caltech.edu

Improving Process Control: Microreactors allow for precise control over temperature, pressure, and residence time, leading to more consistent product quality and higher yields. rsc.org

Enabling Clean Catalysis: Recent developments include microfluidic cells that use oriented external electric fields to drive reactions, offering a form of electrostatic catalysis that can be more efficient than traditional chemical catalysis and avoids the need for co-catalysts. nih.govresearchgate.net

The precise control and enhanced transfer properties of microfluidic systems make them an ideal platform for studying the intrinsic kinetics of reactions catalyzed by Me₃tacnRuCl₃ hydrate and for scaling up optimized processes. rsc.org

Machine Learning Approaches for Predicting Reactivity

Machine learning (ML) is emerging as a powerful tool in catalysis to predict reaction outcomes and accelerate the discovery of efficient catalysts, moving beyond traditional empirical approaches. acs.orgresearchgate.net By building predictive models from existing experimental or computational data, ML can guide research and reduce the time and cost associated with catalyst development. cam.ac.ukrsc.org

For ruthenium-catalyzed reactions, ML models have been successfully developed to predict the yields of ester hydrogenation. cam.ac.ukacs.org The process involves several key steps:

Dataset Construction: A comprehensive dataset is compiled from peer-reviewed literature, containing information on various ruthenium complexes (including potentially Me₃tacnRuCl₃ hydrate), substrates, and reaction conditions. cam.ac.ukresearchgate.net

Descriptor Creation: The molecular structures of catalysts and reactants are converted into numerical "chemical descriptors" that capture their steric and electronic properties. cam.ac.ukacs.org

Model Training and Prediction: Various ML architectures, such as Gaussian Processes (GP) and Neural Networks (NN), are trained on the dataset. rsc.orgacs.org These models learn the complex relationships between the descriptors and the reaction outcomes.

Optimized GP models have been shown to predict reaction yields for ruthenium-catalyzed hydrogenations with a high degree of accuracy, achieving a root mean square error (RMSE) as low as 11.76% on unseen data. cam.ac.ukrsc.org Furthermore, ML models can predict the optimal catalyst and reaction conditions to improve yields for reactions that previously performed poorly. cam.ac.uk This predictive power can be used to screen vast numbers of potential catalysts and conditions computationally, focusing experimental efforts on the most promising candidates. researchgate.net

The table below outlines different machine learning models and their predictive accuracy in the context of ruthenium catalysis.

| Machine Learning Model | Application | Reported Accuracy/Performance | Reference |

| Gaussian Process (GP) | Predicting ester hydrogenation yield | RMSE of 11.76% on test data | cam.ac.ukrsc.org |

| Neural Network (NN) | Predicting the correct catalyst for a reaction | 81% accuracy | cam.ac.uk |

| General ML Framework | Predicting adsorption energies on doped-RuO₂ catalysts for OER | Mean Absolute Errors of 0.074-0.142 eV | researchgate.net |

Future Research Directions and Unexplored Potential of Me3tacnrucl3 Hydrate

Exploration of Novel Catalytic Transformations

The existing applications of Me3tacnRu-based catalysts, such as in photocatalytic water splitting and oxidation reactions, lay the groundwork for exploring a wider array of chemical transformations. researchgate.netresearchgate.net The versatility of ruthenium catalysis suggests that Me3tacnRuCl3 hydrate (B1144303) could be a valuable precursor for catalysts in reactions where it has not yet been systematically studied. Future work should target complex organic syntheses and green chemistry applications. rsc.org

Key areas for exploration include:

C-H Activation: Direct functionalization of C-H bonds is a primary goal in modern synthesis. Ruthenium is a known C-H activation catalyst, and developing Me3tacnRu systems for this purpose could offer new pathways for molecule construction with high atom economy.

Methane (B114726) Transformation: The conversion of methane into value-added chemicals like methanol (B129727) or acetic acid under mild conditions is a significant challenge. rsc.org The unique coordination environment provided by the Me3tacn ligand could lead to novel catalysts capable of activating the strong C-H bond in methane. rsc.org

Biomass Conversion: Catalytic upgrading of biomass-derived molecules is crucial for a sustainable chemical industry. Me3tacnRu-based catalysts could be designed to perform selective oxidations, hydrogenations, or etherifications of complex bio-based substrates.

Asymmetric Catalysis: By introducing chiral modifications to the Me3tacn ligand, it may be possible to develop catalysts for enantioselective transformations, a highly valuable capability in pharmaceutical and fine chemical synthesis. gla.ac.uk

Table 1: Potential Novel Catalytic Applications for Me3tacnRuCl3 Hydrate Derivatives

| Catalytic Transformation | Potential Substrate | Desired Product | Rationale |

| C-H Bond Functionalization | Alkanes, Aromatic Rings | Alcohols, Amines, Alkylated Arenes | Leverage the known ability of ruthenium to mediate C-H activation for more efficient synthesis. |

| Methane Oxidation | Methane (CH4) | Methanol (CH3OH), Formic Acid (HCOOH) | Develop catalysts for activating methane under milder conditions, addressing a key energy challenge. rsc.org |

| Biomass Valorization | Lignin, Cellulose Derivatives | Aromatic Chemicals, Biofuels | Design robust catalysts for selective bond cleavage and functionalization in complex biomass feedstocks. |

| Asymmetric Hydrogenation | Prochiral Ketones, Alkenes | Chiral Alcohols, Chiral Alkanes | Introduce chirality into the ligand scaffold to induce high enantioselectivity. gla.ac.uk |

Design of Next-Generation this compound Derivatives